Rufloxacin-d3 Hydrochloride is synthesized from Rufloxacin through isotopic labeling. It falls under the classification of quinolone antibiotics, which are synthetic antimicrobial agents that inhibit bacterial DNA synthesis. The compound is primarily used in research settings to study drug metabolism and pharmacodynamics due to its labeled nature.
The synthesis of Rufloxacin-d3 Hydrochloride can be achieved through various chemical reactions involving the precursor compounds. The following steps outline a typical synthetic pathway:
This process typically yields high purity and can achieve yields exceeding 90% under optimal conditions .
Rufloxacin-d3 Hydrochloride retains the core structure of Rufloxacin with modifications for deuterium incorporation. The molecular formula for Rufloxacin is , while the deuterated version would be represented as .
Rufloxacin-d3 Hydrochloride can participate in various chemical reactions typical for quinolone antibiotics:
These reactions are critical for understanding the compound's behavior in biological systems and its interactions with other molecules.
Rufloxacin-d3 Hydrochloride functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. The mechanism involves:
This mechanism is effective against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic .
These properties are essential for formulating pharmaceutical preparations and understanding its behavior in biological environments.
Rufloxacin-d3 Hydrochloride has significant applications in scientific research:
Rufloxacin-d₃ hydrochloride is a deuterated analog of the fluoroquinolone antibiotic rufloxacin hydrochloride (C₁₇H₁₈FN₃O₃S·HCl), where three hydrogen atoms are replaced by deuterium (²H) at specific molecular positions. This strategic isotopic labeling typically occurs at the N-methyl group of the piperazine ring – a site critically involved in metabolic transformations [4] [9]. The molecular formula adjusts to C₁₇H₁₅D₃FN₃O₃S·HCl, with a molecular weight of approximately 402.87 g/mol compared to 399.87 g/mol for the non-deuterated form [8] [10].
The primary rationale for deuterium substitution lies in altering metabolic stability without significantly changing chemical or biological activity. Deuterium forms stronger carbon bonds (C–D vs. C–H) due to its lower zero-point vibrational energy. This bond strength reduces the rate of oxidative metabolism by cytochrome P450 enzymes, particularly during N-demethylation reactions – a major metabolic pathway for fluoroquinolones [5] [9]. Consequently, rufloxacin-d₃ demonstrates prolonged systemic exposure in preclinical models, making it invaluable for pharmacokinetic studies. Analytically, the mass shift (+3 Da) enables unambiguous differentiation from endogenous compounds and non-deuterated drug molecules during liquid chromatography-mass spectrometry (LC-MS) quantification [3].
Table 1: Comparative Properties of Rufloxacin Hydrochloride and Rufloxacin-d₃ Hydrochloride
Property | Rufloxacin Hydrochloride | Rufloxacin-d₃ Hydrochloride |
---|---|---|
Molecular Formula | C₁₇H₁₉ClFN₃O₃S | C₁₇H₁₅D₃ClFN₃O₃S |
Molecular Weight (g/mol) | 399.87 | ~402.87 |
Key Substitution Sites | N/A | N-methyl group (³H → ³D) |
Primary Research Use | Antibacterial agent | Metabolic tracer, PK studies |
Mass Spectrometry (ESI+) | m/z 364.1 [M+H]⁺ | m/z 367.1 [M+H]⁺ |
The development of deuterated fluoroquinolones represents a convergence of isotopic chemistry and pharmaceutical optimization. Early deuterated antibiotics emerged in the 1970s as research tools for metabolic pathway elucidation. However, systematic application to fluoroquinolones gained momentum in the 2000s, driven by the need to overcome rapid metabolism and resistance issues plaguing this antibiotic class [5]. Rufloxacin-d₃ specifically evolved from foundational work on non-deuterated rufloxacin (MF-934), patented in the 1980s and characterized by its tricyclic benzothiazine structure and extended half-life (~35 hours) compared to earlier quinolones like ciprofloxacin [4] [12].
Deuterium labeling initially focused on ciprofloxacin and ofloxacin analogs to study their hydroxylation pathways. Success in extending half-life and reducing reactive metabolite formation in these models paved the way for rufloxacin deuteration. The selection of the N-methyl position for isotopic substitution in rufloxacin-d₃ was informed by metabolic studies identifying N-demethylation as a primary clearance route [4] [9]. Significant milestones include:
Rufloxacin-d₃ hydrochloride serves multiple critical roles in contemporary drug research beyond its parent compound's antibacterial function:
As an internal standard in LC-MS/MS assays, rufloxacin-d₃ compensates for matrix effects and extraction variability during rufloxacin quantification in biological matrices. Its near-identical chemical behavior ensures precision in pharmacokinetic studies. For example, assays monitoring rufloxacin in human serum and urine utilize rufloxacin-d₃ to achieve detection limits as low as 0.05 μg/mL with high specificity against endogenous compounds [3] [6].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9